1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-3-methylbutan-1-one
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Overview
Description
Preparation Methods
The synthesis of 1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-3-methylbutan-1-one involves several steps. One common method includes the reaction of a suitable pyrazine derivative with a brominating agent under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the bromination process . The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-3-methylbutan-1-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes and the induction of apoptosis in cancer cells . Molecular docking studies have shown that it binds to the active sites of target enzymes through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-3-methylbutan-1-one can be compared with other similar compounds, such as:
- 3-amino-1-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one
- N-(2-fluoro-4-trifluoromethylphenyl-3-(trifluromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-α]pyrazine-7(8H)-carboxamide
These compounds share similar structural features but differ in their substituents and functional groups, which can lead to variations in their biological activities and chemical properties
Properties
Molecular Formula |
C10H15BrN4O |
---|---|
Molecular Weight |
287.16 g/mol |
IUPAC Name |
1-(2-bromo-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl)-3-methylbutan-1-one |
InChI |
InChI=1S/C10H15BrN4O/c1-7(2)5-9(16)14-3-4-15-8(6-14)12-10(11)13-15/h7H,3-6H2,1-2H3 |
InChI Key |
XVWRPDNDNHENAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)N1CCN2C(=NC(=N2)Br)C1 |
Origin of Product |
United States |
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